molecular formula C15H14N2O2 B14341931 Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- CAS No. 104825-43-6

Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-

Cat. No.: B14341931
CAS No.: 104825-43-6
M. Wt: 254.28 g/mol
InChI Key: CWGOOPQLUJLPCO-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide, featuring a phenylamino carbonyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Benzoyl Chloride and Aniline: One common method involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding the desired product after purification.

    From Benzoic Acid and Ammonia: Another method involves the reaction of benzoic acid with ammonia or an amine under heating conditions.

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or amines.

    Substitution: Produces halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Protein Binding: Investigated for its ability to bind to proteins and affect their function.

Medicine

    Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.

Industry

    Polymer Production: Used as a monomer or additive in the production of specialty polymers.

    Dye Manufacturing: Utilized in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved include signal transduction and metabolic pathways, which can be affected by the compound’s binding to key proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, simpler in structure but with similar amide functionality.

    4-Methylbenzamide: Similar structure but lacks the phenylamino carbonyl group.

    N-Phenylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is unique due to the presence of both a methyl group and a phenylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

CAS No.

104825-43-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-methyl-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C15H14N2O2/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19)

InChI Key

CWGOOPQLUJLPCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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